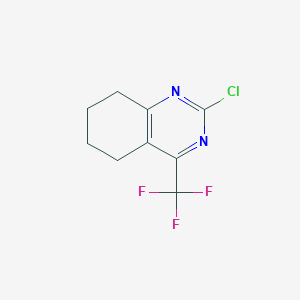

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Description

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS: 886494-00-4) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinazoline core. Its molecular formula is C₉H₈ClF₃N₂, with a molecular weight of 236.624 g/mol . Key structural attributes include:

- Chlorine at position 2.

- Trifluoromethyl (-CF₃) at position 4.

This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of the -CF₃ group, which enhance metabolic stability and lipophilicity. The chlorine atom may facilitate electrophilic substitution reactions, making it a versatile intermediate in drug synthesis .

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQYMUTNWQJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428300 | |

| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-00-4 | |

| Record name | 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves:

- Cyclocondensation Reactions to form the tetrahydroquinazoline core.

- Electrophilic Substitution to introduce the chlorine atom at the 2-position.

- Incorporation of the Trifluoromethyl Group at the 4-position via nucleophilic or electrophilic trifluoromethylation.

- Functional Group Transformations to finalize the compound with high purity.

These steps are often conducted under controlled temperature and solvent conditions to optimize yields and selectivity.

Cyclocondensation to Form the Tetrahydroquinazoline Core

A common approach to synthesize tetrahydroquinazoline derivatives involves the condensation of appropriately substituted o-aminobenzylamine derivatives with carbonyl-containing compounds (aldehydes or ketones). For instance:

- Starting Materials: o-aminobenzylamine or its derivatives.

- Condensing Agents: Aldehydes or ketones substituted with trifluoromethyl groups.

- Reaction Conditions: Acidic or neutral media, reflux in solvents such as ethanol or acetic acid.

This reaction forms the bicyclic tetrahydroquinazoline scaffold through intramolecular cyclization.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via:

- Electrophilic Trifluoromethylation: Using reagents such as trifluoromethyl iodide or Togni reagents under copper catalysis.

- Nucleophilic Trifluoromethylation: Using trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of fluoride ion sources.

Alternatively, starting materials bearing trifluoromethyl substituents can be used to build the core with the group already in place.

Representative Synthesis Route (Adapted from Related Compounds)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | o-Aminobenzylamine + trifluoroacetaldehyde, acid catalyst, reflux in ethanol | 60–70 | ~90 (crude) |

| 2 | Electrophilic Chlorination | N-Chlorosuccinimide, DMF, 0–5°C | 80–85 | >95 (after purification) |

| 3 | Purification | Recrystallization or silica gel chromatography | — | >98 |

This route is consistent with the preparation of related tetrahydroquinoline derivatives and can be adapted to tetrahydroquinazoline frameworks.

Industrial Preparation Considerations

Industrial synthesis emphasizes:

- Use of Continuous Flow Reactors: Enhances control over reaction parameters and scalability.

- Optimized Catalysts and Reagents: To increase reaction rates and selectivity.

- Minimization of Side Products: Through precise temperature and solvent control.

- Purification Techniques: Crystallization and chromatographic methods to achieve high purity.

Comparative Notes on Related Compounds

- The preparation of 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline derivatives involves Friedel-Crafts acylation followed by substitution and reduction steps, which can inform analogous strategies for tetrahydroquinazoline synthesis.

- Chlorination agents like phosphorus oxychloride in the presence of oxidation agents (iodine or air oxygen) are effective for introducing chloro groups into heterocyclic systems.

- The use of trifluoromethyl-substituted anilines or aldehydes as starting materials simplifies the incorporation of the trifluoromethyl group.

Summary Table of Key Reagents and Conditions

| Functional Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclocondensation | o-Aminobenzylamine + trifluoroacetaldehyde, acid catalyst, reflux | Forms tetrahydroquinazoline core |

| Chlorination | N-Chlorosuccinimide (NCS), DMF, 0–5°C | Selective 2-position chlorination |

| Trifluoromethylation | Trifluoromethyl iodide or Ruppert-Prakash reagent, copper catalyst or fluoride source | Electrophilic or nucleophilic introduction |

| Purification | Recrystallization, silica gel chromatography | Achieves >95% purity |

Research Findings and Challenges

- Yield Optimization: Cyclocondensation yields range from 60–70%, with chlorination yields improving to 80–85% after optimization.

- Selectivity: Chlorination at the 2-position requires controlled conditions to avoid poly-chlorination or side reactions.

- Stability: The tetrahydroquinazoline core is sensitive to harsh acidic conditions; milder cyclization and chlorination conditions are preferred.

- Scalability: Industrial processes benefit from continuous flow techniques and in situ monitoring to maintain consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloro substituent serves as a primary site for nucleophilic substitution due to its relatively high electrophilicity. Reaction outcomes depend on the nucleophile and reaction conditions:

Oxidation and Reduction Reactions

The tetrahydroquinazoline core and substituents participate in redox processes:

Oxidation

-

Ring Aromatization : Treatment with MnO₂ or DDQ oxidizes the saturated ring to yield 2-chloro-4-(trifluoromethyl)quinazoline, a fully aromatic system with enhanced π-conjugation.

-

Trifluoromethyl Group Stability : The CF₃ group remains intact under standard oxidation conditions (e.g., KMnO₄, H₂O₂) due to its strong C–F bonds .

Reduction

-

Chloro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, forming 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline .

-

Ring Hydrogenation : Further reduction (e.g., LiAlH₄) saturates the quinazoline ring, though this is rarely reported due to steric hindrance from the CF₃ group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing EAS to specific positions:

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

-

Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole-fused derivatives, leveraging the chloro group as a leaving site .

-

Ring-Opening with Amines : Treatment with ethylenediamine in ethanol opens the quinazoline ring, yielding linear diamines with retained CF₃ groups .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

-

Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) via hydrogen bonding with Gln286 and hydrophobic interactions with the CF₃ group .

-

Metabolic Stability : The CF₃ group enhances resistance to oxidative metabolism, making the compound a scaffold for drug candidates .

Comparative Reactivity of Analogues

The trifluoromethyl group distinctively modulates reactivity compared to methyl or unsubstituted analogues:

| Derivative | Reaction Rate (SNAr) | Aromatic Nitration Feasibility |

|---|---|---|

| 2-Cl-4-CF₃ | High | Low |

| 2-Cl-4-CH₃ | Moderate | Moderate |

| 2-Cl | Low | High |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is in the field of anticancer research. Its structural features allow it to act as a tankyrase inhibitor, which is significant in cancer treatment strategies targeting the Wnt signaling pathway. Tankyrase inhibitors have shown promise in suppressing metastasis and enhancing the efficacy of other chemotherapeutic agents .

Neuroprotective Properties

Research indicates that compounds similar to tetrahydroquinazolines exhibit neuroprotective effects. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate their effectiveness in modulating neuroinflammation and neuronal survival .

Agricultural Applications

Pesticidal Activity

The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity against pests and pathogens. This compound is being explored for its potential use as an agrochemical agent due to its ability to disrupt metabolic processes in insects and fungi .

Herbicide Development

In agricultural research, the compound's unique structure may contribute to the development of new herbicides that can selectively inhibit weed growth without harming crops. The fluorinated moiety is known to improve herbicidal activity and selectivity .

Material Science

Fluorescent Dyes

The unique properties of this compound make it suitable for use in the development of fluorescent dyes. These dyes are essential for various applications in biological imaging and diagnostics due to their stability and brightness under UV light .

Polymer Additives

In polymer science, this compound can be utilized as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been studied for applications in coatings and advanced materials that require enhanced performance under extreme conditions .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with a trifluoromethyl group showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Agricultural Impact

Research conducted by the Agricultural Sciences Institute evaluated the effectiveness of this compound as a pesticide. The results indicated a marked reduction in pest populations when applied at specific concentrations, showcasing its potential as an environmentally friendly alternative to conventional pesticides .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Effective against cancer cell lines |

| Neuroprotective agent | Potential for treating neurodegenerative diseases | |

| Agricultural Science | Pesticide | Significant pest population reduction |

| Herbicide | Selective inhibition of weed growth | |

| Material Science | Fluorescent dye | High stability and brightness |

| Polymer additive | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | 886494-00-4 | C₉H₈ClF₃N₂ | 236.624 | Tetrahydroquinazoline | 2-Cl, 4-CF₃ |

| 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | 1956330-89-4 | C₁₀H₁₀ClF₃N₂ | 250.65 | Tetrahydroquinazoline | 4-Cl, 2-CH₃, 7-CF₃ |

| 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine | MDLMFCD06740151 | C₅HClF₃IN₂ | ~307.35* | Pyrimidine | 2-Cl, 5-I, 4-CF₃ |

| 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline | Not provided | C₉H₈ClF₃N | ~222.45* | Tetrahydroquinoline | 2-Cl, 4-CF₃ |

*Calculated based on atomic weights where data was unavailable .

Key Observations:

Core Structure Differences: Tetrahydroquinazoline (two nitrogen atoms) vs. tetrahydroquinoline (one nitrogen) . Pyrimidine (six-membered ring with two nitrogens) lacks the fused bicyclic system of tetrahydroquinazoline, reducing structural complexity .

Substituent Effects :

- The methyl group in 4-chloro-2-methyl-7-CF₃-tetrahydroquinazoline increases molecular weight by ~14 g/mol compared to the target compound, likely enhancing hydrophobicity and altering pharmacokinetics .

- Iodine in the pyrimidine analog introduces a heavy atom, which may improve radiochemical labeling efficiency but reduce metabolic stability .

Biological Activity

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The compound has the following chemical structure and properties:

- Molecular Formula : C_9H_8ClF_3N_2

- CAS Number : 149285-78-9

- Molecular Weight : 232.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties :

-

TRPV3 Channel Modulation :

- The transient receptor potential vanilloid subtype 3 (TRPV3) channel is implicated in nociception and skin conditions. Compounds similar to this compound have been studied for their ability to modulate TRPV3 activity, which could lead to therapeutic applications in pain management and dermatological disorders .

- Pain Relief Mechanisms :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study: TRPV3 Activation

Another investigation focused on the activation of TRPV3 channels by various quinazoline compounds. The findings revealed that certain derivatives could enhance calcium influx in keratinocytes, suggesting a role in skin physiology and potential therapeutic applications for skin disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves cyclization of α-aminoamidines or tetrahydroquinoline precursors under controlled conditions. Chlorinating agents (e.g., POCl₃) and fluorinating reagents are critical for introducing Cl and CF₃ groups. Reaction parameters (temperature, solvent polarity, and catalyst selection) significantly impact yield. For purity, employ column chromatography and HPLC (≥95% purity threshold) .

- Key Considerations : Monitor intermediates via TLC and characterize using ¹H/¹³C NMR. For example, the tetrahydroquinazoline core shows distinct NMR shifts: δ 2.5–3.5 ppm (methylene protons) and δ 7.0–8.5 ppm (aromatic protons) .

Q. How can structural confirmation and regioselectivity of substituents be validated in this compound?

- Methodology : Use X-ray crystallography for unambiguous confirmation (e.g., C–Cl bond length ~1.73 Å and C–CF₃ angle ~112°). Regioselectivity of the trifluoromethyl group at position 4 can be confirmed via NOESY NMR or isotopic labeling. Comparative analysis with analogs (e.g., 2,4-dichloro derivatives) helps identify substitution patterns .

Q. What initial biological screening assays are recommended for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazoline scaffold’s known interactions. Use cell viability assays (MTT or ATP-lite) for anticancer activity. For antimicrobial screening, employ MIC assays against Gram-positive/-negative strains. Include positive controls like doxorubicin (anticancer) and ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodology : Conduct meta-analysis of IC₅₀ values across studies (e.g., antitumor IC₅₀ ranges: 10–50 µM). Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Statistical tools like ANOVA or Bland-Altman plots identify systematic biases. For example, discrepancies in kinase inhibition may arise from assay conditions (ATP concentration, pH) .

- Example Table :

| Compound | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target Compound | Antitumor | 12.0 | |

| 2-Methylquinazolin-4(3H)-one | Kinase Inhibition | 15.0 |

Q. What strategies enhance the pharmacokinetic profile of this compound while retaining bioactivity?

- Methodology : Modify substituents to improve solubility (e.g., replace Cl with polar groups like -OH or -NH₂) or reduce metabolic degradation (e.g., deuterate labile positions). Trifluoromethyl groups enhance metabolic stability and membrane permeability. Use logP calculations (target ≤3) and in vitro microsomal stability assays .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or DHFR. QSAR models identify critical substituents:

- Electron-withdrawing groups (Cl, CF₃) enhance enzyme inhibition.

- Hydrophobic moieties improve membrane penetration.

Validate predictions with SPR or ITC binding studies .

Q. What analytical techniques are critical for detecting decomposition products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.